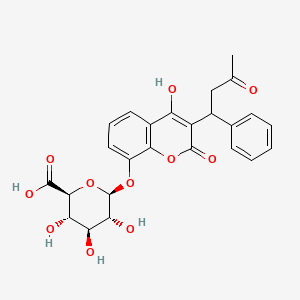

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE

Description

Overview of Phase II Biotransformation Pathways

Phase II biotransformation, also known as the conjugation phase, plays a pivotal role in the detoxification process. longdom.org The primary objective of these pathways is to attach small, polar, and ionizable endogenous compounds to the functional groups of Phase I metabolites or parent compounds that already possess suitable functionalities (e.g., hydroxyl, carboxyl, or amino groups). nih.gov This conjugation dramatically increases the hydrophilicity of the xenobiotic, which is a key factor for its transport and elimination from the body, primarily via urine or bile. nih.gov

The principal Phase II reactions include:

Glucuronidation: The most prevalent Phase II pathway, it involves the transfer of glucuronic acid to a substrate. longdom.org

Sulfation: This reaction involves the conjugation of a sulfate (B86663) group, increasing the polarity of the metabolite. longdom.org

Acetylation: Primarily for compounds with amino groups, this pathway involves the addition of an acetyl group. uomus.edu.iq

Methylation: This reaction involves the transfer of a methyl group to the substrate. uomus.edu.iq

Glutathione Conjugation: This pathway conjugates xenobiotics with glutathione, which is crucial for detoxifying chemically reactive compounds. uomus.edu.iq

Amino Acid Conjugation: In this pathway, amino acids like glycine (B1666218) or glutamine are added to the xenobiotic. nih.gov

These conjugation reactions are catalyzed by a group of enzymes known as transferases. A key characteristic of most Phase II reactions is the initial activation of the conjugating agent (such as glucuronic acid or sulfate) into a high-energy coenzyme before its transfer to the xenobiotic substrate. uomus.edu.iq

Significance of UDP-Glucuronosyltransferases (UGTs) in Metabolism

The glucuronidation reaction is catalyzed by the superfamily of enzymes known as Uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes are primarily located in the endoplasmic reticulum of cells, with the liver being the major organ of UGT expression, although they are also found in various extrahepatic tissues like the gastrointestinal tract. nih.govnih.govnih.gov

UGTs facilitate the covalent linkage of glucuronic acid from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a lipophilic substrate. uomus.edu.iqnih.gov This process results in the formation of a glucuronide conjugate, which is significantly more water-soluble and readily excretable than the parent compound. nih.gov

The human UGT superfamily is composed of 22 identified proteins, which are categorized into families and subfamilies based on sequence identity, including UGT1A, UGT2A, and UGT2B, which are primarily responsible for the metabolism of xenobiotics and endogenous compounds. frontiersin.orgnih.gov These enzymes exhibit broad and often overlapping substrate specificities, allowing them to metabolize a diverse range of chemical structures, including drugs, carcinogens, steroids, and bile acids. frontiersin.orgoup.com The activity and expression of UGTs can be influenced by various factors, leading to interindividual differences in drug metabolism. mdpi.com

Contextualizing 8-Hydroxywarfarin (B562547) Beta-D-Glucuronide as a Key Metabolite in Academic Research

Warfarin (B611796) is a widely used anticoagulant medication. nih.gov Its metabolism is complex, involving both Phase I and Phase II pathways. The initial Phase I metabolism of warfarin is primarily carried out by cytochrome P450 (CYP) enzymes, which oxidize the parent molecule into several hydroxylated metabolites, including 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin. nih.govnih.gov These monohydroxylated derivatives, which have little anticoagulant activity, are then substrates for Phase II conjugation reactions, predominantly glucuronidation. nih.govresearchgate.net

8-Hydroxywarfarin is a notable Phase I metabolite of warfarin. ontosight.ai The subsequent glucuronidation of 8-hydroxywarfarin leads to the formation of 8-Hydroxywarfarin Beta-D-Glucuronide. pharmaffiliates.com This specific conjugation reaction has been a subject of academic research to better understand the complete metabolic fate of warfarin. nih.gov

Research has identified that several UGT isoforms are capable of catalyzing the glucuronidation of 8-hydroxywarfarin. Studies using human liver microsomes and recombinant human UGTs have demonstrated that UGT1A1, UGT1A8, UGT1A9, and UGT1A10 show activity towards 8-hydroxywarfarin. nih.gov Notably, 8-hydroxywarfarin appears to be a preferred substrate for several of these enzymes, with UGT1A10 showing particularly high activity. nih.gov The hepatic isoform UGT1A9 exclusively metabolizes 8-hydroxywarfarin with high efficiency, while the extrahepatic UGT1A8 also demonstrates significant activity. nih.gov

Kinetic Parameters of 8-Hydroxywarfarin Glucuronidation by Human UGT Isoforms

| UGT Isoform | Km (μM) | Vmax (μM/min/mg protein) |

|---|---|---|

| UGT1A1 | 150 | 0.03 |

| UGT1A8 | 230 | 0.12 |

| UGT1A9 | 59 | 0.11 |

| UGT1A10 | 480 | 0.78 |

Data sourced from a study on the glucuronidation of monohydroxylated warfarin metabolites by human liver microsomes and human recombinant UDP-glucuronosyltransferases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32)/t14?,18-,19-,20+,22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVGBYFDDKYFMF-JAGVPYGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857863 | |

| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007224-60-3 | |

| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymology of 8 Hydroxywarfarin Beta D Glucuronide Formation

Precursor Formation: Hydroxylation of Warfarin (B611796) to 8-Hydroxywarfarin (B562547)

The creation of 8-hydroxywarfarin is a critical initial step catalyzed by a specific group of enzymes primarily located in the liver. ontosight.ai This hydroxylation reaction is part of the body's broader mechanism to metabolize warfarin into less active compounds. researchgate.net

The hydroxylation of warfarin is mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov Specific isoforms exhibit distinct catalytic activities towards the different enantiomers of warfarin. The formation of 8-hydroxywarfarin is primarily associated with the metabolism of R-warfarin. nih.govclinpgx.org Research has identified two main CYP isoforms responsible for this specific reaction: CYP1A2 and CYP2C19. clinpgx.orgdrugbank.com Both enzymes catalyze the formation of 6- and 8-hydroxywarfarin from the R-enantiomer of warfarin. clinpgx.orgdrugbank.com While CYP1A2 is involved, studies using recombinant enzymes and human liver microsomes have highlighted that the formation of R-8-hydroxywarfarin appears to be a unique reaction catalyzed by CYP2C19, suggesting it could serve as a potential biomarker for CYP2C19 activity. nih.gov

Warfarin metabolism is characterized by a high degree of regio- and stereoselectivity, meaning that specific enzymes preferentially metabolize a particular enantiomer (R- or S-warfarin) at a specific position on the molecule. researchgate.netnih.gov The generation of 8-hydroxywarfarin is stereoselective for the R-enantiomer of warfarin. clinpgx.orgnih.gov

The regioselectivity is demonstrated by the specific hydroxylation at the 8-position of the coumarin (B35378) ring. researchgate.net CYP1A2 and CYP2C19 are the key enzymes that direct this regioselective outcome for R-warfarin. nih.gov While both enzymes can produce 8-hydroxywarfarin, CYP2C19 shows a particular propensity for this pathway. nih.gov This contrasts with the metabolism of the more potent S-warfarin, which is primarily metabolized by CYP2C9 to 7-hydroxywarfarin (B562546). clinpgx.org This enzymatic specificity ensures that different metabolic pathways are responsible for the clearance of each warfarin enantiomer.

Glucuronidation of 8-Hydroxywarfarin

Following its formation, 8-hydroxywarfarin undergoes a Phase II conjugation reaction known as glucuronidation. nih.gov This process involves the transfer of glucuronic acid from the co-substrate uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of 8-hydroxywarfarin. numberanalytics.com The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for detoxifying and facilitating the excretion of various compounds by increasing their water solubility. numberanalytics.comnumberanalytics.com

Multiple UGT isoforms have been identified as capable of catalyzing the glucuronidation of 8-hydroxywarfarin. Studies using human liver microsomes and recombinant human UGTs have shown that 8-hydroxywarfarin is a substrate for several enzymes within the UGT1A subfamily, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10. nih.govresearchgate.net Among the various hydroxywarfarin metabolites, 8-hydroxywarfarin appears to be one of the best substrates for glucuronidation. nih.gov

Of the hepatic isoforms, UGT1A9 exclusively metabolizes 8-hydroxywarfarin, and it does so with the highest efficiency as measured by its Vmax/Km value. nih.gov The extrahepatic isoforms UGT1A8 and UGT1A10 also demonstrate significant activity towards this substrate. nih.gov

Below is a data table summarizing the kinetic parameters for the glucuronidation of 8-hydroxywarfarin by various UGT isoforms.

| UGT Isoform | Vmax (nmol/min/mg) | Km (µM) | Vmax/Km (µL/min/mg) |

|---|---|---|---|

| UGT1A1 | 0.03 ± 0.003 | 140 ± 20 | 0.21 |

| UGT1A8 | 0.12 ± 0.01 | 120 ± 20 | 1.0 |

| UGT1A9 | 0.11 ± 0.01 | 59 ± 9 | 1.9 |

| UGT1A10 | 0.78 ± 0.04 | 480 ± 50 | 1.6 |

Data sourced from research on human recombinant UGTs. nih.gov

UGT1A8 is characterized as an extrahepatic enzyme, primarily expressed in the gastrointestinal tract. wikipedia.orgfrontiersin.org This isoform exhibits greater substrate specificity compared to some other UGTs. nih.gov Research demonstrates that UGT1A8 metabolizes both 7- and 8-hydroxywarfarin. nih.govresearchgate.net It displays notable activity towards 8-hydroxywarfarin, with a turnover rate (Vmax) of 0.12 nmol/min/mg, which is similar to that of the highly efficient hepatic enzyme UGT1A9. nih.gov The location of UGT1A8 in the intestine suggests it could play a role in the first-pass metabolism of warfarin, working in concert with intestinal CYP enzymes like CYP2C19 to detoxify and eliminate R-warfarin. nih.gov

Identification and Characterization of Specific UDP-Glucuronosyltransferase (UGT) Isoforms

Exclusive Metabolism of 8-Hydroxywarfarin by UGT1A9

Within the human liver, the glucuronidation of 8-hydroxywarfarin is handled with remarkable specificity. Among the various hepatic UGT isozymes tested, UGT1A9 has been identified as the exclusive enzyme responsible for the metabolism of 8-hydroxywarfarin. nih.govresearchgate.net While other hepatic enzymes like UGT1A1 are involved in the glucuronidation of 6- and 7-hydroxywarfarin, they show much lower activity toward the 8-hydroxy metabolite. nih.gov Studies using human liver microsomes have reinforced the primary role of UGT1A9, indicating it accounts for nearly all the formation of R/S-8-hydroxywarfarin glucuronide in the liver. documentsdelivered.com This exclusivity highlights a specialized metabolic pathway for this particular warfarin derivative within the hepatic system. nih.govmcw.edu

High Efficiency and Broad Specificity of UGT1A10 in 8-Hydroxywarfarin Conjugation

In contrast to the specialized role of hepatic UGT1A9, the extrahepatic isoform UGT1A10 demonstrates both high efficiency and broad substrate specificity in conjugating hydroxywarfarins. nih.govresearchgate.net UGT1A10, which is primarily expressed in the gastrointestinal tract, is capable of glucuronidating 4’-, 6-, 7-, and 8-hydroxywarfarin. nih.govresearchgate.netmcw.edu Research has shown that 8-hydroxywarfarin is an excellent substrate for UGT1A10, which displays the highest activity towards this metabolite compared to other tested UGTs. nih.gov The catalytic efficiency of UGT1A10 toward 8-hydroxywarfarin is approximately 10-fold higher than its efficiency toward 6- and 7-hydroxywarfarin. nih.gov This high capacity is significant, suggesting that UGT1A10 plays a key role in the presystemic elimination of warfarin metabolites in the intestine. nih.govnih.govnih.gov Both R- and S-enantiomers of 8-hydroxywarfarin are identified as the best substrates for UGT1A10. nih.gov

Enzymatic Kinetics and Substrate Affinity

The characterization of enzymatic kinetics provides quantitative insight into the affinity of UGT enzymes for 8-hydroxywarfarin and their maximum metabolic capacity. These parameters are essential for understanding the rate of 8-hydroxywarfarin beta-D-glucuronide formation.

Determination of Michaelis-Menten Parameters (Km, Vmax)

Kinetic studies have been conducted to determine the Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity), for the glucuronidation of 8-hydroxywarfarin by various recombinant human UGTs. nih.govresearchgate.net These studies reveal significant differences in enzyme affinity and catalytic turnover rates.

For racemic 8-hydroxywarfarin, UGT1A9 displays a lower Km value compared to UGT1A8 and UGT1A10, indicating a higher affinity for the substrate. nih.gov However, UGT1A10 exhibits a substantially higher Vmax, signifying a much greater capacity for glucuronidation. nih.gov Consequently, UGT1A9 is considered a more efficient enzyme as measured by the Vmax/Km ratio. nih.gov UGT1A1 and UGT1A3 also show activity towards 8-hydroxywarfarin, but it is considerably lower. nih.gov

| UGT Isoform | Km (μM) | Vmax (μmol/min/mg protein) | Vmax/Km |

|---|---|---|---|

| UGT1A8 | 120 ± 26 | 0.09 ± 0.01 | 0.75 |

| UGT1A9 | 59 ± 12 | 0.12 ± 0.01 | 2.03 |

| UGT1A10 | 140 ± 22 | 0.78 ± 0.06 | 5.57 |

Data sourced from Zielinska et al. (2008). nih.gov

Stereoselective Glucuronidation of 8-Hydroxywarfarin Enantiomers

Warfarin is administered as a racemic mixture of R- and S-enantiomers, which are metabolized differently. This stereoselectivity extends to the subsequent glucuronidation of its hydroxylated metabolites.

Differential Glucuronidation Kinetics of R- and S-Enantiomers

Research has demonstrated that the separated R- and S-enantiomers of 8-hydroxywarfarin exhibit significantly different glucuronidation kinetics. nih.govresearchgate.netnih.gov UGT isoforms display varying degrees of preference and efficiency for conjugating one enantiomer over the other. Screening studies have shown that UGT1A8 and UGT1A9 exhibit moderate activity, primarily towards S-8-hydroxywarfarin. nih.gov In contrast, UGT1A10 effectively glucuronidates both R- and S-8-hydroxywarfarin, which are considered its best substrates among the hydroxywarfarins tested. nih.gov

Detailed kinetic analysis reveals these differences more clearly. For example, in studies with specific UGT1A10 mutants, the kinetic parameters for R- and S-8-hydroxywarfarin glucuronidation were determined, highlighting the enzyme's capacity to process both enantiomers, albeit with slight variations in efficiency.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |

|---|---|---|---|---|

| UGT1A10 WT | R-8-OHW | 150 ± 15 | 0.8 ± 0.03 | 5.3 |

| S-8-OHW | 130 ± 13 | 0.7 ± 0.03 | 5.4 | |

| UGT1A10 F93A | R-8-OHW | 130 ± 24 | 2.2 ± 0.1 | 17 |

| S-8-OHW | 110 ± 18 | 1.8 ± 0.09 | 16 | |

| UGT1A10 V92A | R-8-OHW | 130 ± 19 | 7.7 ± 0.4 | 59 |

| S-8-OHW | 110 ± 16 | 6.2 ± 0.3 | 56 |

Data adapted from Miller et al. (2008). nih.gov OHW denotes hydroxywarfarin.

Mutual Inhibition Between Enantiomers

The R- and S-enantiomers of warfarin's hydroxylated metabolites can influence each other's metabolism. Studies have shown that the separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin can be mutually inhibitory in their glucuronidation pathways. This suggests that the presence of one enantiomer can affect the rate at which the other is conjugated with glucuronic acid. The nature of this inhibition can be complex, with significant differences observed in the glucuronidation kinetics between the enantiomers.

Localization of Glucuronidation Pathways: Hepatic versus Extrahepatic Contributions

The formation of 8-hydroxywarfarin beta-D-glucuronide occurs in both the liver (hepatic) and other tissues (extrahepatic), with distinct UDP-glucuronosyltransferase (UGT) enzymes playing roles in each location.

Hepatic Glucuronidation: In the liver, UGT1A1 and UGT1A9 are the primary isoforms involved in the glucuronidation of hydroxywarfarins. Specifically, UGT1A9 has been shown to exclusively metabolize 8-hydroxywarfarin with high efficiency. UGT1A1 also demonstrates activity towards 8-hydroxywarfarin, although it metabolizes other hydroxywarfarin isomers as well.

Extrahepatic Glucuronidation: Tissues outside the liver, such as the gastrointestinal tract, also contribute to the glucuronidation of 8-hydroxywarfarin. The extrahepatic isoforms UGT1A8 and UGT1A10 are key enzymes in this process. UGT1A10, in particular, shows high activity in glucuronidating 8-hydroxywarfarin. UGT1A8 also metabolizes 8-hydroxywarfarin. The expression of these UGTs in the intestine suggests a role in the first-pass metabolism of warfarin metabolites.

| UGT Isoform | Location | Substrate Specificity for 8-Hydroxywarfarin |

|---|---|---|

| UGT1A1 | Hepatic | Metabolizes 8-hydroxywarfarin (and other hydroxywarfarins) |

| UGT1A9 | Hepatic | Exclusively metabolizes 8-hydroxywarfarin with high efficiency |

| UGT1A8 | Extrahepatic | Metabolizes 8-hydroxywarfarin |

| UGT1A10 | Extrahepatic | High activity towards 8-hydroxywarfarin |

Interplay Between Phase I and Phase II Metabolism in 8-Hydroxywarfarin Biotransformation

The metabolism of warfarin is a coordinated effort between Phase I and Phase II enzymes.

Potential Inhibition of Phase I Enzymes by Hydroxywarfarin Glucuronides

The products of Phase I metabolism, the hydroxywarfarins, can themselves inhibit the activity of CYP enzymes. For example, 8-hydroxywarfarin has been shown to significantly inhibit the catalytic activity of CYP2C9, the primary enzyme responsible for the metabolism of the more potent S-warfarin enantiomer. nih.govresearchgate.net The subsequent glucuronidation of 8-hydroxywarfarin to form its beta-D-glucuronide is a crucial step that removes the inhibitory hydroxywarfarin, thereby preventing product feedback inhibition and allowing for the continued metabolism of warfarin. nih.gov While less common, it is also conceivable that the hydroxywarfarin glucuronides themselves could potentially inhibit P450 activity. nih.gov

Alternative and Competing Metabolic Fates of 8-Hydroxywarfarin

While glucuronidation is a major pathway for the elimination of 8-hydroxywarfarin, it is not the only metabolic fate.

Another potential, though less efficient, pathway for the metabolism of 8-hydroxywarfarin is reduction of its ketone group to form 8-hydroxywarfarin alcohols. nih.govfrontiersin.org This reductive pathway is considered a minor route of metabolism for most hydroxywarfarins compared to glucuronidation. nih.gov Additionally, limited conjugation with sulfate (B86663) has been noted for some R-hydroxywarfarins, although glucuronidation remains the predominant conjugation pathway. drugbank.com

| Metabolic Pathway | Description | Significance |

|---|---|---|

| Glucuronidation | Conjugation with glucuronic acid to form 8-hydroxywarfarin beta-D-glucuronide. | Major pathway for detoxification and excretion. |

| Reduction | Reduction of the ketone group to form 8-hydroxywarfarin alcohols. | Minor metabolic pathway. |

| Sulfation | Conjugation with a sulfate group. | Limited pathway for R-hydroxywarfarins. |

Advanced Analytical Methodologies for the Detection and Characterization of 8 Hydroxywarfarin Beta D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of warfarin (B611796) metabolites. This combination provides the necessary selectivity and sensitivity to distinguish between structurally similar compounds.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely employed technique for the confirmation and semi-quantification of 8-Hydroxywarfarin (B562547) Beta-D-Glucuronide. nih.gov The chromatographic separation is typically achieved on a reverse-phase column, which effectively separates warfarin and its various hydroxylated and conjugated metabolites based on their polarity. nih.gov

LC-MS/MS analysis confirms that glucuronide conjugation occurs for 8-hydroxywarfarin, a necessary step following its initial oxidation. nih.gov The method's power lies in its ability to selectively monitor for the specific mass-to-charge ratio (m/z) of the target analyte, providing high confidence in its identification even in complex mixtures like those from human liver microsome incubations. nih.gov Instruments such as a triple quadrupole mass spectrometer (Q TRAP) are commonly interfaced with an HPLC system for these analyses. nih.gov

Table 1: Example HPLC Parameters for Warfarin Metabolite Separation

| Parameter | Condition |

|---|---|

| Column | Supelcosil LC-18 (25 cm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Acetic Acid in Water nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Gradient | Linear gradient from 100% A to 100% B nih.gov |

| Detection | UV at 313 nm and/or Mass Spectrometry nih.gov |

Chiral Chromatographic Separations for Enantiomeric Analysis

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized through different pathways and at different rates. sigmaaldrich.comresearchgate.net The (S)-enantiomer is significantly more potent as an anticoagulant. sigmaaldrich.com Consequently, understanding the stereoselective metabolism to 8-hydroxywarfarin and its subsequent glucuronidation is essential.

Chiral chromatography is necessary to separate the enantiomers of the parent drug and its metabolites. nih.gov This is often accomplished using specialized chiral stationary phases (CSPs). sigmaaldrich.com One common type is the macrocyclic glycopeptide-based column, such as the Astec® CHIROBIOTIC® V (vancomycin), which can operate with polar mobile phases compatible with mass spectrometry. sigmaaldrich.com Another approach involves using an alpha(1) acid glycoprotein (B1211001) (AGP) chiral column. nih.gov

Research has shown that the separated (R)- and (S)-enantiomers of 8-hydroxywarfarin exhibit markedly different glucuronidation kinetics. nih.govresearchgate.net For instance, UGT1A10, an extrahepatic enzyme found in the intestine, shows high activity toward (R)- and (S)-8-hydroxywarfarin. nih.gov This highlights the importance of chiral separation methods to accurately assess the formation and clearance of specific enantiomeric forms of 8-Hydroxywarfarin Beta-D-Glucuronide. nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization of Glucuronide Structure

While chromatography separates the compounds, mass spectrometry provides the structural information needed for definitive identification.

Tandem Mass Spectrometry for Structural Elucidation and Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of 8-Hydroxywarfarin Beta-D-Glucuronide. nih.govnih.gov In a typical experiment, the parent molecule is selected in the first quadrupole (Q1) and then fragmented in the collision cell, with the resulting product ions analyzed in the third quadrupole (Q3).

The monoglucuronide of 8-hydroxywarfarin has a mass-to-charge ratio (m/z) of 501 in negative ion mode. nih.govnih.gov Upon fragmentation, it produces a characteristic pattern of product ions. A notable observation is that the base peak in the MS/MS spectrum for 8-hydroxywarfarin glucuronide is often m/z 321. nih.gov This differs from the base peaks observed for 6- and 7-hydroxywarfarin (B562546) glucuronides (m/z 355), providing a means to distinguish between these positional isomers. nih.gov

Table 2: MS/MS Parameters for 8-Hydroxywarfarin Beta-D-Glucuronide

| Parameter | Value |

|---|---|

| Parent Ion (Q1) | m/z 501 nih.gov |

| Product Ion (Q3) | m/z 179 nih.gov |

| Declustering Potential (DP) | -45 V nih.gov |

| Collision Energy (CE) | -52 V nih.gov |

| Collision Exit Potential (CXP) | -12 V nih.gov |

Challenges in Regiochemical Assignment of Glucuronidation Sites

A significant analytical challenge lies in the precise assignment of the glucuronidation site on the 8-hydroxywarfarin molecule. nih.gov The structure of 8-hydroxywarfarin presents two possible locations for glucuronide conjugation: the hydroxyl group at the C4 position of the coumarin (B35378) ring and the hydroxyl group at the C8 position. nih.gov

The difficulty arises because MS/MS fragmentation may not be able to definitively distinguish between these two regioisomers. Potential fragment ions can have the same mass regardless of which hydroxyl group is conjugated with glucuronic acid. nih.gov This limitation of MS/MS spectral information makes the unequivocal assignment of the regiochemistry for 8-hydroxywarfarin glucuronide particularly challenging without additional data from techniques like NMR or the use of authentic chemical standards for both possible isomers. nih.gov

Sample Preparation Strategies for In Vitro and Ex Vivo Biological Matrices

The preparation of biological samples is a critical step that directly influences the reliability and accuracy of subsequent analytical measurements. The choice of matrix and preparation technique is dictated by the specific objectives of the study, whether it be investigating metabolic pathways in vitro or characterizing metabolite profiles ex vivo.

In vitro systems such as human liver microsomes (HLM) and recombinant UDP-glucuronosyltransferase (UGT) enzymes are invaluable tools for elucidating the specific enzymes responsible for the glucuronidation of 8-hydroxywarfarin. nih.gov These systems allow for the study of metabolic pathways in a controlled environment, free from the complexities of whole-organism physiology.

Human Liver Microsomes (HLM): HLM are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov They are a standard model for studying phase II metabolism. nih.gov In a typical experiment, 8-hydroxywarfarin is incubated with HLM in the presence of the UGT cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov The reaction is carefully controlled for temperature (typically 37°C), pH, and incubation time to ensure optimal enzyme activity. nih.gov Following incubation, the reaction is terminated, often by the addition of a cold organic solvent like ethanol, which precipitates the microsomal proteins. nih.gov After centrifugation, the supernatant containing the formed 8-hydroxywarfarin beta-D-glucuronide can be directly analyzed or further purified. nih.gov

Recombinant UGT Systems: To identify the specific UGT isoforms responsible for 8-hydroxywarfarin glucuronidation, researchers utilize recombinant UGT enzymes. nih.govnih.gov These are individual human UGT enzymes expressed in cell lines (e.g., baculovirus-infected Sf9 insect cells), which allows for the assessment of each enzyme's catalytic activity towards a specific substrate. nih.gov Screening studies with a panel of recombinant UGT isoforms have identified UGT1A1, UGT1A8, UGT1A9, and UGT1A10 as being capable of glucuronidating 8-hydroxywarfarin. nih.gov Of the hepatic isoforms tested, UGT1A9 was found to exclusively metabolize 8-hydroxywarfarin, while UGT1A1 also showed activity towards other hydroxywarfarin metabolites. nih.gov The extrahepatic isoforms UGT1A8 and UGT1A10 also demonstrated significant activity. nih.gov

Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by incubating varying concentrations of 8-hydroxywarfarin with the recombinant UGTs. nih.gov These studies have revealed that the extrahepatic UGT1A10 exhibits high activity towards 8-hydroxywarfarin. researchgate.net The stereoselective nature of this glucuronidation has also been investigated, revealing that the R- and S-enantiomers of hydroxywarfarins are metabolized with significantly different enzymatic affinities and capacities. nih.govnih.govresearchgate.net

Below is a table summarizing the UGT isoforms involved in the glucuronidation of racemic 8-hydroxywarfarin.

| UGT Isoform | Location | Relative Activity/Significance | Reference |

| UGT1A1 | Hepatic | Metabolizes 6-, 7-, and 8-hydroxywarfarin. | nih.gov |

| UGT1A8 | Extrahepatic | Metabolizes 7- and 8-hydroxywarfarin. | nih.gov |

| UGT1A9 | Hepatic | Exclusively metabolizes 8-hydroxywarfarin among the hepatic UGTs tested. | nih.gov |

| UGT1A10 | Extrahepatic | Exhibits the highest glucuronidation activity towards the largest number of monohydroxylated warfarin derivatives tested, including 8-hydroxywarfarin. | nih.govresearchgate.net |

Animal models, particularly rats, are frequently used to study the in vivo and ex vivo metabolism of warfarin. nih.govnih.govresearchgate.net These models provide a more complete biological system to investigate the formation and disposition of metabolites like 8-hydroxywarfarin beta-D-glucuronide.

Rat Liver Microsomes and Hepatocytes: Similar to HLM, rat liver microsomes are used to study the hepatic metabolism of warfarin. nih.gov Primary cultures of adult rat hepatocytes offer a more comprehensive model as they contain both phase I and phase II enzymes in a cellular context. nih.gov Studies using rat hepatocytes have shown that 8-hydroxywarfarin can be converted into two distinct glucuronide conjugates. nih.gov Sample preparation from hepatocyte culture medium typically involves treatment with β-glucuronidase to confirm the presence of glucuronide conjugates. nih.gov The disappearance of the conjugate peak and a concurrent increase in the aglycone (8-hydroxywarfarin) peak after enzyme treatment provides evidence of glucuronidation. nih.gov

Analysis in Rat Plasma and Tissues: To understand the pharmacokinetic profile of warfarin and its metabolites, including 8-hydroxywarfarin beta-D-glucuronide, their concentrations are measured in rat plasma over time. nih.gov Sample preparation for plasma analysis often involves protein precipitation to remove larger molecules that can interfere with the analysis. nih.gov This is a straightforward and effective method for preparing samples for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov A sensitive and specific chiral LC-MS/MS method has been developed for the simultaneous identification of warfarin and its hydroxylated metabolites, including 8-hydroxywarfarin, in rat plasma. nih.gov This method has been successfully applied to pharmacokinetic studies in rats. nih.gov

Development and Validation of Quantification Methods

The development of reliable quantification methods is essential for accurately determining the concentration of 8-hydroxywarfarin beta-D-glucuronide in biological matrices. A significant challenge in this area is the frequent lack of commercially available primary standards for glucuronide metabolites.

The absence of an authentic, purified standard for 8-hydroxywarfarin beta-D-glucuronide presents a major obstacle for direct quantification. nih.gov Without a standard, it is not possible to create a calibration curve to directly correlate the analytical signal (e.g., peak area in a chromatogram) to the concentration of the analyte. This limitation necessitates alternative approaches for quantification.

When a primary standard is unavailable, several key considerations must be taken into account during method development and validation:

Confirmation of Identity: The identity of the putative 8-hydroxywarfarin beta-D-glucuronide peak in a chromatogram must be rigorously confirmed. This is typically achieved using high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition, and tandem mass spectrometry (MS/MS) to study its fragmentation pattern. nih.gov A characteristic neutral loss of the glucuronic acid moiety (176 Da) is a strong indicator of a glucuronide conjugate. nih.gov

Enzymatic Hydrolysis: Treatment of the sample with β-glucuronidase should result in the disappearance of the metabolite peak and a corresponding increase in the 8-hydroxywarfarin peak, providing further confirmation of its identity as a glucuronide. nih.gov

Purity of the Analyte Peak: Chromatographic methods must be developed to ensure that the peak corresponding to 8-hydroxywarfarin beta-D-glucuronide is well-resolved from other metabolites and endogenous matrix components to avoid interference. nih.gov

In the absence of a primary standard, semi-quantification methods are employed to estimate the concentration of 8-hydroxywarfarin beta-D-glucuronide. nih.gov A common approach is to use the calibration curve of the corresponding aglycone, 8-hydroxywarfarin, to estimate the concentration of the glucuronide. nih.gov

This method relies on the assumption that the glucuronide and the aglycone have similar ionization efficiencies and responses in the detector (e.g., mass spectrometer). However, this is often not the case, and the results are therefore considered estimates rather than absolute concentrations. The process generally involves:

Generating a standard curve for 8-hydroxywarfarin with known concentrations.

Analyzing the samples containing 8-hydroxywarfarin beta-D-glucuronide.

Using the peak area of the glucuronide metabolite and the calibration curve of the 8-hydroxywarfarin aglycone to estimate the concentration of the glucuronide.

It is crucial to clearly report that the quantification is semi-quantitative and based on the aglycone's response. This approach, while not providing absolute values, is valuable for comparing relative amounts of the metabolite across different samples or experimental conditions. For instance, it can be used to determine the relative contribution of different UGT isoforms to the metabolism of 8-hydroxywarfarin. nih.gov

Biochemical and Mechanistic Investigations of 8 Hydroxywarfarin Beta D Glucuronide

Role in Xenobiotic Detoxification and Excretion Mechanisms

Glucuronidation is a major Phase II metabolic pathway that plays a pivotal role in the detoxification and excretion of a vast array of xenobiotics, including drugs and their metabolites. nih.gov This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which conjugate the hydrophilic glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a lipophilic substrate. solvobiotech.com The resulting glucuronide conjugate, such as 8-hydroxywarfarin (B562547) beta-D-glucuronide, is significantly more polar and water-soluble than its parent compound. solvobiotech.com This increased hydrophilicity is the cornerstone of its role in detoxification, as it dramatically enhances the compound's excretion from the body, primarily via urine and bile. solvobiotech.com

Enzyme-Substrate Interactions and Active Site Determinants (UGTs)

The biotransformation of 8-hydroxywarfarin to its glucuronide conjugate is catalyzed by a specific subset of UGT isoforms. Research using human liver microsomes (HLMs) and a panel of recombinant human UGTs has identified several enzymes capable of this reaction. nih.gov The UGT1A subfamily is primarily responsible, with demonstrated activity from UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10. nih.govresearchgate.net Among these, the hepatic isoform UGT1A9 and the extrahepatic isoform UGT1A10 are particularly noteworthy for their high efficiency in catalyzing 8-hydroxywarfarin glucuronidation. nih.govresearchgate.net Studies have shown that while multiple UGTs can recognize 8-hydroxywarfarin, extrahepatic UGT1A10 is approximately sevenfold more efficient than other UGT1A enzymes that metabolize it. researchgate.net 8-hydroxywarfarin appears to be a favored substrate for glucuronidation compared to other warfarin (B611796) metabolites. nih.govresearchgate.net

Table 1: Kinetic Parameters of 8-Hydroxywarfarin Glucuronidation by Human UGT Isoforms This interactive table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the glucuronidation of 8-hydroxywarfarin by various recombinant human UGT enzymes. Data sourced from Zielinska et al., 2008. nih.gov

| Enzyme | Km (μM) | Vmax (μM/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| UGT1A1 | 480 | 0.03 | 0.00006 |

| UGT1A8 | 130 | 0.08 | 0.00062 |

| UGT1A9 | 59 | 0.09 | 0.00153 |

Detailed mechanistic studies have focused on UGT1A10 to elucidate the specific amino acid residues that determine substrate recognition and binding. Site-directed mutagenesis experiments targeting a key motif (F⁹⁰-M⁹¹-V⁹²-F⁹³) in the enzyme's active site revealed a distinct binding mode for 8-hydroxywarfarin compared to other hydroxywarfarins like the 6- and 7-hydroxy isomers. nih.gov While the Phenylalanine-90 (F90) residue was found to be absolutely critical for the glucuronidation of 6- and 7-hydroxywarfarin (B562546), its mutation to Alanine (F90A) had no significant effect on the enzyme's activity or affinity for 8-hydroxywarfarin. nih.gov This strongly indicates that F90 is not a key binding determinant for this specific substrate. nih.gov

Conversely, mutations at other positions within the motif had a profound impact. The V92A and F93A mutants exhibited substantially higher rates of product turnover for 8-hydroxywarfarin, with the V92A mutant showing a tenfold increase in Vmax with minimal change to the Km value. nih.gov These findings suggest that the residues at positions 92 and 93 are critical determinants in the active site that influence the catalytic rate for 8-hydroxywarfarin. nih.gov

Table 2: Effect of UGT1A10 Active Site Mutations on 8-Hydroxywarfarin Glucuronidation This interactive table shows the change in maximum reaction velocity (Vmax) and Michaelis-Menten constant (Km) for 8-hydroxywarfarin glucuronidation by UGT1A10 mutants compared to the wild type (WT) enzyme. Data sourced from Miller et al., 2008. nih.gov

| Enzyme Mutant | Vmax Change (fold vs. WT) | Km Change | Implication |

|---|---|---|---|

| F90A | No significant change | No significant change | F90 is not critical for 8-hydroxywarfarin binding. |

| V92A | ~10-fold increase | Minimal change | V92 is a key determinant of catalytic turnover. |

Modulation of UGT Activity by Inhibitors or Inducers using 8-Hydroxywarfarin as Substrate

The activity of UGT enzymes can be modulated by various compounds, leading to either inhibition or induction of metabolic pathways. solvobiotech.com Such interactions are a critical consideration in pharmacology, as they can lead to significant drug-drug interactions. In the context of 8-hydroxywarfarin glucuronidation, research has shown that the process can be subject to modulation, particularly through substrate inhibition and mutual inhibition between enantiomers. nih.govwsu.edu

Warfarin is administered as a racemic mixture of its R- and S-enantiomers, which are hydroxylated to form corresponding R- and S-hydroxywarfarin enantiomers. Studies using separated enantiomers of 6-, 7-, and 8-hydroxywarfarin have revealed that they are glucuronidated at significantly different rates and can act as mutual inhibitors of one another's metabolism. nih.govwsu.eduresearchgate.net This indicates that the presence of one enantiomer can competitively inhibit the UGT-mediated glucuronidation of the other, complicating the metabolic profile. nih.gov In some incubations with specific UGT isoforms, significant substrate inhibition was observed, where high concentrations of a single hydroxywarfarin enantiomer led to a decrease in the rate of its own glucuronidation. nih.govwsu.edu This mutual and substrate inhibition represents a direct form of UGT activity modulation where 8-hydroxywarfarin and its related isomers act as the modulating agents.

While specific studies detailing the effects of common external UGT inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) using 8-hydroxywarfarin as the specific probe substrate are not extensively documented in the reviewed literature, the potential for such interactions is clear. Standard in vitro assays using recombinant UGT enzymes or human liver microsomes are typically employed to screen for this potential. solvobiotech.com In such an assay, a known concentration of 8-hydroxywarfarin would be incubated with the relevant UGT enzyme and the co-factor UDPGA, both in the absence and presence of a potential inhibitor, to measure any decrease in the formation of 8-hydroxywarfarin beta-D-glucuronide. solvobiotech.com

Comparative Glucuronidation Studies Across Species in In Vitro or Animal Models

The metabolic fate of xenobiotics often exhibits significant variation between different species. Therefore, comparative studies using in vitro systems (such as liver microsomes) or in vivo animal models from various species (e.g., rat, dog, monkey, human) are a standard component of preclinical drug development. helsinki.fi These studies are essential for determining whether animal models can accurately predict human metabolism and potential toxicities.

In the case of 8-hydroxywarfarin, its glucuronidation has been thoroughly characterized in human-derived in vitro systems. nih.gov Extensive research has utilized pooled human liver microsomes (HLMs) and recombinant human UGT enzymes to identify the key isoforms involved and to determine their kinetic parameters. nih.govresearchgate.netnih.gov These studies have established the importance of UGT1A1, UGT1A9, and UGT1A10 in the formation of 8-hydroxywarfarin beta-D-glucuronide in humans. nih.govnih.gov

Theoretical and Computational Approaches in Glucuronide Metabolism Research

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Precursor Hydroxylation

The formation of 8-hydroxy warfarin (B611796) is a critical step preceding its glucuronidation. This hydroxylation is primarily catalyzed by cytochrome P450 (CYP) enzymes. Understanding the regioselectivity of this enzymatic reaction—why a specific position on the warfarin molecule is hydroxylated over others—is a complex challenge that can be addressed using sophisticated computational techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations.

QM/MM methods offer a powerful tool to model enzymatic reactions. In this hybrid approach, the region of the system where the chemical reaction occurs (the quantum mechanical or QM region, typically the substrate and the enzyme's active site) is treated with a high level of theory, while the remainder of the protein and its environment (the molecular mechanics or MM region) is described using classical force fields. This allows for the detailed study of electronic changes during the reaction within a realistic representation of the enzyme's structure and dynamics.

A comprehensive study on the oxidation of S-warfarin by CYP2C9, a major drug-metabolizing P450 isoform, utilized QM/MM calculations to investigate the reaction barriers for hydroxylation at different positions on the warfarin molecule. nih.gov The calculations, performed at the B3LYP-D/CHARMM27 level, revealed that the activation energy for the formation of the experimentally observed major metabolite was the lowest among the potential pathways. nih.gov This demonstrates the predictive power of QM/MM simulations in rationalizing the regioselectivity of warfarin hydroxylation. The inclusion of the protein environment in these calculations was found to be crucial for improving the accuracy of selectivity prediction compared to gas-phase calculations, highlighting the role of active site residues in controlling the reaction outcome. nih.gov

The reaction barriers calculated for the hydroxylation of S-warfarin at different positions by CYP2C9 are a key output of such studies. These values represent the energy required to reach the transition state for each reaction, with lower barriers indicating more favorable pathways.

| Metabolite | Hydroxylation Position | Calculated Activation Energy (kcal/mol) | Experimental Observation |

|---|---|---|---|

| 7-hydroxywarfarin (B562546) | C7 | Lowest Barrier | Major Metabolite |

| 6-hydroxywarfarin | C6 | Higher Barrier | Minor Metabolite |

These computational findings are consistent with experimental observations that 7-hydroxywarfarin is the major metabolite of S-warfarin metabolism by CYP2C9. acs.org Such validated computational models can then be applied to predict the metabolism of novel drug candidates, potentially reducing the need for extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling of Glucuronidation

Following hydroxylation, metabolites like 8-hydroxy warfarin undergo Phase II metabolism, primarily through glucuronidation, to facilitate their excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Quantitative Structure-Activity Relationship (QSAR) and other in silico models are valuable tools for predicting the likelihood and efficiency of a compound undergoing glucuronidation by specific UGT isoforms.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. In the context of glucuronide metabolism, QSAR can be used to predict the binding affinity (often represented by the Michaelis constant, Km) or the rate of reaction (Vmax) of a substrate with a UGT enzyme based on its physicochemical properties or structural features (descriptors).

Research into the QSAR of UGT enzymes has provided insights into the structural determinants of substrate specificity. For instance, a study on UGT1A9, an enzyme known to metabolize 8-hydroxywarfarin (B562547), led to the development of a binary classification model that could predict whether a compound would be a substrate or non-substrate with approximately 80% accuracy. nih.gov This model identified key pharmacophoric features, such as the presence of a nucleophile attached to an aromatic ring, as being important for substrate recognition by UGT1A9. nih.gov While this particular study did not focus specifically on warfarin metabolites, the principles and methodologies are directly applicable.

| Modeling Approach | Application | Key Findings/Performance | Reference |

|---|---|---|---|

| QSAR (Binary Classification) | Prediction of UGT1A9 substrates | ~80% prediction accuracy for a test set of 64 chemicals. | nih.gov |

| Machine Learning (Stacked Generalization) | Warfarin dose prediction | Improved prediction accuracy compared to standard linear regression models, particularly for patients requiring low doses. | nih.gov |

| Pharmacokinetic Modeling | Analysis of warfarin and its metabolites | Characterized the pharmacokinetic profiles of 10 warfarin metabolites and the impact of drug-drug interactions. | nih.govresearchgate.net |

Prediction of Metabolic Landscapes and Pathways

A comprehensive understanding of a drug's metabolism requires mapping its entire metabolic landscape—the network of all possible metabolic reactions and the resulting metabolites. Computational approaches are instrumental in predicting and visualizing these complex pathways.

For warfarin, computational pharmacogenetic methods have been used to identify genetic factors that regulate its metabolism. By correlating strain-specific differences in metabolite levels with genetic variations in a panel of inbred mouse strains, researchers were able to computationally predict and experimentally confirm the role of specific Cyp2c enzymes in warfarin hydroxylation. nih.govnih.gov This approach demonstrates how computational analysis of metabolic data can elucidate key steps in a metabolic pathway.

Furthermore, pharmacokinetic (PK) modeling provides a quantitative framework for describing the time course of a drug and its metabolites in the body. Population PK models have been developed for warfarin and its ten major hydroxylated metabolites, including 8-hydroxy warfarin. nih.govresearchgate.net These models can characterize the formation and elimination of each metabolite, and assess the impact of factors such as genetic polymorphisms (e.g., in CYP2C9) and co-administered drugs on the metabolic pathways. nih.govresearchgate.net For example, such models have quantified the inhibitory and inducing effects of fluconazole (B54011) and rifampin, respectively, on the formation clearance of various hydroxywarfarin metabolites. nih.govresearchgate.net

In vitro studies have identified the specific UGT isoforms responsible for the glucuronidation of warfarin's hydroxylated metabolites. 8-hydroxywarfarin is a substrate for several UGTs, with UGT1A9 being a key hepatic enzyme and UGT1A8 and UGT1A10 being important extrahepatic enzymes. nih.gov The kinetic parameters for these reactions have been determined, providing essential data for building and validating predictive metabolic models.

| Substrate | UGT Isoform | Km (μM) | Vmax (μmol/min/mg protein) |

|---|---|---|---|

| 8-hydroxywarfarin | UGT1A1 | 480 ± 90 | 0.03 ± 0.002 |

| UGT1A8 | 170 ± 20 | 0.12 ± 0.005 | |

| UGT1A9 | 230 ± 30 | 0.09 ± 0.003 | |

| UGT1A10 | 140 ± 20 | 0.78 ± 0.04 | |

| 7-hydroxywarfarin | UGT1A8 | 230 ± 50 | 0.03 ± 0.003 |

| UGT1A10 | 200 ± 30 | 0.28 ± 0.01 | |

| 6-hydroxywarfarin | UGT1A1 | 200 ± 30 | 0.04 ± 0.001 |

| UGT1A10 | 200 ± 40 | 0.14 ± 0.006 | |

| 4'-hydroxywarfarin | UGT1A10 | 59 ± 9 | 0.08 ± 0.002 |

By integrating data from in vitro experiments with computational models, a more complete and predictive picture of the metabolic landscape of drugs like warfarin can be constructed. These models are not only crucial for research but also hold promise for clinical applications, such as the development of personalized dosing algorithms to improve the safety and efficacy of pharmacotherapy.

Future Research Directions and Unresolved Academic Questions

Comprehensive Elucidation of the Warfarin (B611796) Glucuronide Metabolome

A primary area for future investigation is the complete mapping of the warfarin glucuronide metabolome in humans. While it is known that warfarin is oxidized to various hydroxylated metabolites, including 6-, 7-, 8-, and 4'-hydroxywarfarin, which are then conjugated with glucuronic acid, the full profile and quantitative contribution of each glucuronide are not fully established. nih.govnih.gov In humans, 7-O-glucuronide has been identified as a major metabolite, with 6- and 8-O-glucuronides considered minor. nih.govresearchgate.net However, the relative importance and inter-individual variability of 8-hydroxy warfarin beta-D-glucuronide formation require more detailed characterization.

Research has shown that specific UDP-glucuronosyltransferase (UGT) enzymes are responsible for the conjugation of warfarin's hydroxylated metabolites. nih.gov In vitro studies using human recombinant UGTs have begun to clarify these pathways. For instance, UGT1A9 has been shown to exclusively metabolize 8-hydroxywarfarin (B562547) in the liver, while the polymorphic enzyme UGT1A1 can metabolize 6-, 7-, and 8-hydroxywarfarin. nih.gov Furthermore, extrahepatic enzymes, which are abundant in tissues like the stomach and intestine, play a significant role. nih.govyoutube.com UGT1A8 and UGT1A10, for example, are known to glucuronidate 7- and 8-hydroxywarfarin. nih.gov Specifically, 8-hydroxywarfarin is a substrate for UGT1A1, UGT1A8, UGT1A9, and UGT1A10. nih.govnih.gov

Despite these findings, a comprehensive, quantitative profile of all warfarin glucuronides in various populations is lacking. Future studies should aim to:

Quantify the full spectrum of warfarin glucuronide conjugates in human plasma and urine.

Investigate the influence of genetic polymorphisms in UGT enzymes on the metabolic ratio of different glucuronides.

Table 1: Human UGT Isozymes Involved in the Glucuronidation of Hydroxywarfarins

| UGT Isozyme | Substrate(s) | Tissue Expression (Primary) |

| UGT1A1 | 6-, 7-, 8-Hydroxywarfarin | Liver, Intestine |

| UGT1A8 | 7-, 8-Hydroxywarfarin | Intestine |

| UGT1A9 | 8-Hydroxywarfarin | Liver, Kidney |

| UGT1A10 | 4'-, 6-, 7-, 8-Hydroxywarfarin | Intestine |

This table is based on in vitro findings from studies using recombinant human UGTs. nih.govnih.gov

Development of Novel Analytical Standards and Reference Materials for Conjugates

A significant barrier to advancing research in this area is the limited availability of authenticated analytical standards for warfarin glucuronide metabolites. nih.gov Accurate quantification and definitive identification of metabolites in biological matrices depend on the availability of pure reference compounds. The lack of these standards has historically forced researchers to rely on semi-quantitative methods, such as using the parent hydroxywarfarin compound for calibration, which assumes that the glucuronic acid moiety does not significantly alter analytical response factors. nih.gov

While analytical standards for warfarin and its primary hydroxylated metabolites are commercially available, the corresponding glucuronides are not. lgcstandards.comsigmaaldrich.comscbt.com Although some suppliers have begun to offer compounds like 8-hydroxy warfarin β-D-glucuronide, a comprehensive suite of well-characterized standards for all major and minor glucuronide conjugates is needed. pharmaffiliates.com

Future research priorities in this domain include:

The chemical or enzymatic synthesis of all potential warfarin glucuronide regioisomers.

Full structural characterization of these synthetic standards using advanced analytical techniques like NMR and high-resolution mass spectrometry.

Making these reference materials widely available to the research community to standardize analytical methods and allow for cross-study comparisons.

The development of these standards is a prerequisite for robust clinical and mechanistic studies, enabling precise measurement of metabolite concentrations and accurate determination of enzyme kinetics. nih.gov

Advanced Mechanistic Studies on Enzyme Regulation and Allosteric Modulation of UGTs

The regulation of UGT enzymes is complex and not fully understood, particularly concerning the potential for modulation by warfarin and its metabolites. Emerging evidence suggests that these compounds can act as modifiers of UGT activity, exhibiting isoform-dependent inhibition, activation, or mixed effects. nih.gov For example, warfarin has been shown to inhibit UGT1A1 and activate UGT1A3. nih.gov Such interactions could have significant clinical implications, potentially leading to drug-drug interactions by altering the metabolism of co-administered medications.

A particularly intriguing area for future research is the allosteric modulation of UGTs. Warfarin has been found to bind to an allosteric site on the UGT2B17 enzyme, leading to the inhibition of its catalytic activity. mdpi.com This highlights a mechanism of regulation that extends beyond simple competitive inhibition at the active site. The hydroxylated metabolites of warfarin may also possess the ability to modulate UGT activity, a phenomenon that requires systematic investigation. nih.gov

Unresolved questions that warrant advanced mechanistic studies include:

Do 8-hydroxy warfarin and its glucuronide conjugate act as inhibitors, activators, or allosteric modulators of various UGT and CYP450 enzymes?

What are the precise molecular mechanisms and binding sites involved in the allosteric modulation of UGTs by warfarin and its metabolites?

Answering these questions will require sophisticated in vitro experimental systems, including kinetic characterization and structural biology approaches, to model these complex interactions. nih.gov

Integration of Omics Data for Systems-Level Understanding of Conjugation Pathways

To achieve a holistic understanding of the role of this compound, it is essential to move beyond single-gene or single-pathway analyses and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to model the complex network of factors influencing warfarin conjugation. nih.govmedrxiv.orgarxiv.org

Pharmacogenomic studies have already successfully linked variations in genes like CYP2C9 and VKORC1 to warfarin response. nih.gov More recently, the influence of polymorphisms in UGT genes, such as UGT1A1, has been recognized as a contributor to variability in warfarin requirements. pharmgkb.org However, these genetic markers often explain only a portion of the observed inter-individual differences.

Future research should focus on integrating diverse omics datasets to build comprehensive models of warfarin metabolism. Key research aims include:

Pharmacogenomics: Conducting genome-wide association studies (GWAS) to identify novel genetic variants in UGTs and other related genes that influence the formation of this compound and other conjugates. nih.gov

Metabolomics: Utilizing untargeted and targeted metabolomics to obtain a complete profile of warfarin metabolites in patient populations, correlating these profiles with genetic data and clinical outcomes.

Systems Biology Modeling: Developing predictive models that integrate clinical data, genetic information (e.g., UGT1A1 genotype), and metabolic profiles to create a more refined picture of an individual's capacity for warfarin conjugation. medrxiv.orgnih.gov

This systems-level approach will be instrumental in elucidating the full biological significance of the warfarin glucuronidation pathway, identifying new biomarkers for predicting drug response, and ultimately advancing the personalization of anticoagulant therapy. nih.govnih.gov

Q & A

Q. What experimental strategies are used to synthesize and structurally characterize 8-hydroxy warfarin beta-D-glucuronide?

To synthesize this compound, researchers typically employ human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes to catalyze the glucuronidation of 8-hydroxywarfarin. Structural validation involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Challenges arise due to the presence of multiple reactive hydroxyl groups on the coumarin skeleton, which complicate regiochemical assignment. For example, MS/MS fragmentation patterns may overlap between 6-, 7-, and 8-hydroxy metabolites, necessitating isotopic labeling or enzymatic inhibition studies to isolate specific products .

Q. How do researchers differentiate between glucuronidation at the C6, C7, and C8 positions of hydroxywarfarin?

Q. What methodologies are used to quantify this compound in biological matrices?

Quantification often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For example, transitions specific to the glucuronide conjugate (e.g., m/z 465 → 289 for the aglycone fragment) are optimized. Sample preparation includes solid-phase extraction (SPE) to isolate the metabolite from plasma or urine, followed by enzymatic hydrolysis controls to confirm glucuronide specificity .

Advanced Research Questions

Q. How do genetic polymorphisms in UGT enzymes influence the pharmacokinetics of this compound?

UGT isoform-specific polymorphisms (e.g., UGT1A128, UGT2B72) can alter glucuronidation efficiency. Researchers use genotype-phenotype association studies in human hepatocytes or recombinant enzyme systems to measure kinetic parameters (Km, Vmax). For example, UGT2B7*2 variants may reduce catalytic activity by 30–50%, impacting metabolite clearance. Population-scale pharmacokinetic modeling integrates these data to predict interindividual variability in warfarin metabolism .

Q. What role does this compound play in warfarin’s pharmacodynamic interactions?

The glucuronide metabolite is pharmacologically inactive but serves as a biomarker for hepatic UGT activity and drug-drug interactions (DDIs). For instance, co-administration with UGT inhibitors (e.g., fluconazole) increases plasma concentrations of 8-hydroxywarfarin, altering warfarin’s anticoagulant effects. Researchers employ in vitro inhibition assays and physiologically based pharmacokinetic (PBPK) models to quantify these interactions .

Q. How can computational tools predict the regioselectivity of UGT-mediated glucuronidation for 8-hydroxy warfarin?

Molecular docking and quantitative structure-activity relationship (QSAR) models simulate UGT active-site interactions. For example, docking 8-hydroxywarfarin into UGT2B7’s binding pocket reveals hydrogen bonding between the C8 hydroxyl group and catalytic histidine residues. Machine learning algorithms trained on kinetic data from related coumarin derivatives further refine predictions of regioselectivity .

Methodological Challenges and Solutions

7. Addressing conflicting data on UGT isoform specificity for 8-hydroxy warfarin glucuronidation

Discrepancies in reported UGT isoform activities often stem from differences in experimental conditions (e.g., enzyme sources, substrate concentrations). To resolve this, researchers standardize assays using recombinant UGT Supersomes and validate findings with human liver microsomes from donors with characterized UGT genotypes. Meta-analyses of kinetic data across studies help identify robust trends .

8. Overcoming analytical limitations in distinguishing isomeric glucuronides

Advanced ion mobility spectrometry (IMS) coupled with LC-MS/MS enhances separation of 6-, 7-, and 8-hydroxy glucuronides based on their collision cross-sectional areas. Additionally, chemical derivatization (e.g., methylation of non-target hydroxyl groups) simplifies spectral interpretation by blocking competing reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.